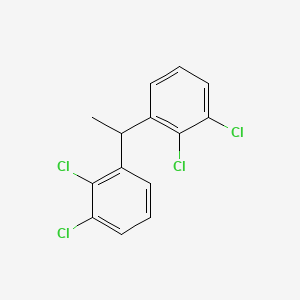
1,1'-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene): is an organic compound characterized by the presence of two 2,3-dichlorobenzene groups connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) typically involves the reaction of 2,3-dichlorobenzene with ethane derivatives under specific conditions. One common method involves the use of 1,2-dibromoethane as a starting material. The reaction proceeds as follows:
Step 1: Dissolve 2,3-dichlorobenzene in a suitable solvent such as methylbenzene.
Step 2: Add 1,2-dibromoethane to the solution under stirring.
Step 3: Heat the mixture to 60°C for 10 minutes, then increase the temperature to 110°C and maintain it for 8 hours.
Step 4: After the reaction is complete, cool the mixture slowly to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The ethane bridge can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Formation of 1,1’-(Ethane-1,1-diyl)bis(2,3-dihydroxybenzene) or 1,1’-(Ethane-1,1-diyl)bis(2,3-diaminobenzene).
Oxidation: Formation of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene-1,2-dione).
Reduction: Formation of ethane and 2,3-dichlorobenzene.
Scientific Research Applications
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2,3-dichlorobenzene): Similar structure but with a different ethane linkage.
1,1’-(Ethane-1,1-diyl)bis(2,3-dibromobenzene): Bromine atoms instead of chlorine.
1,1’-(Ethane-1,1-diyl)bis(2,3-difluorobenzene): Fluorine atoms instead of chlorine.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
63199-65-5 |
|---|---|
Molecular Formula |
C14H10Cl4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
1,2-dichloro-3-[1-(2,3-dichlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c1-8(9-4-2-6-11(15)13(9)17)10-5-3-7-12(16)14(10)18/h2-8H,1H3 |
InChI Key |
KAXFLWCGHKDUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


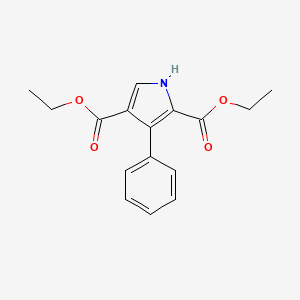

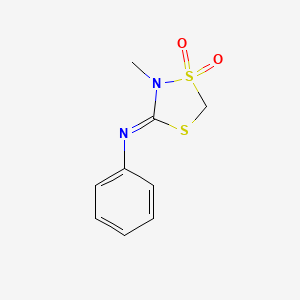
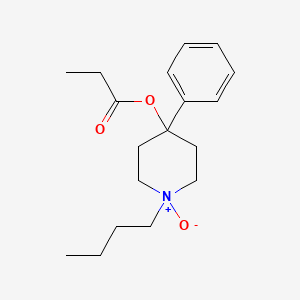

![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)

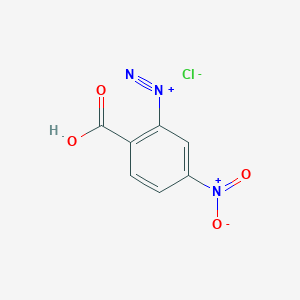
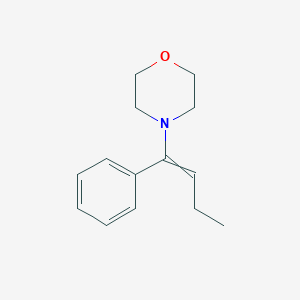
![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)



